Aspinonene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

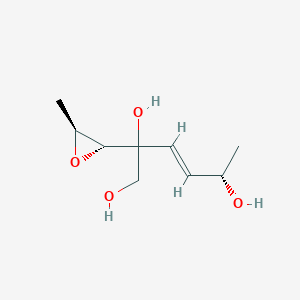

(E,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-6(11)3-4-9(12,5-10)8-7(2)13-8/h3-4,6-8,10-12H,5H2,1-2H3/b4-3+/t6-,7-,8+,9?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXCYAEKEHIEQHD-LHVSAYPMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O1)C(CO)(C=CC(C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](O1)C(CO)(/C=C/[C@H](C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Aspinonene: A Comprehensive Technical Overview

This guide provides an in-depth analysis of Aspinonene, a fungal secondary metabolite, for researchers, scientists, and professionals in drug development. It covers its chemical structure, physicochemical properties, biosynthetic pathway, and experimental protocols for its production.

Chemical Structure and Physicochemical Properties

This compound is a polyketide natural product first isolated from the fungus Aspergillus ochraceus.[1] Its systematic IUPAC name is (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol.[2][3] The molecule possesses a complex stereochemistry, which is crucial for its biological activity.[2] this compound has also been reported in Aspergillus ostianus.[3]

Below is a summary of the key chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₄ | [2][3] |

| Molecular Weight | 188.22 g/mol | [2][3] |

| IUPAC Name | (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol | [2][3] |

| CAS Number | 157676-96-5 | [2] |

| Appearance | Colorless oil | [2][4] |

| Solubility | Soluble in methanol, chloroform, and DMSO.[2][4] | [2][4] |

| Canonical SMILES | C[C@H]1--INVALID-LINK----INVALID-LINK--(/C=C/--INVALID-LINK--O)O | [3] |

Biosynthesis of this compound

The biosynthesis of this compound in Aspergillus ochraceus has been elucidated through feeding experiments with ¹³C-labeled acetates.[5] These studies revealed that this compound is a pentaketide, originating from a single acetyl-CoA starter unit and four malonyl-CoA extender units.[2][5] A notable feature of its biosynthesis is a proposed rearrangement of the polyketide chain.[2]

The biosynthetic pathway of this compound is closely linked to that of another secondary metabolite, aspyrone.[5] It is proposed that a hypothetical bisepoxide intermediate can be either oxidized to form aspyrone or reduced to yield this compound.[2][5] The relative production of this compound and aspyrone can be influenced by the concentration of dissolved oxygen during the fermentation process.[5] Higher oxygen levels tend to favor the formation of aspyrone.[5]

Experimental Protocols

The following section details the laboratory-scale production, extraction, and analysis of this compound from Aspergillus ochraceus.[1]

Protocol 1: Small-Scale Production of this compound [1]

-

Inoculum Preparation: a. Aspergillus ochraceus is cultured on a potato dextrose agar (PDA) plate at 25°C for 7-10 days. b. A small section of the mycelial mat is aseptically transferred to a 250 mL flask containing 50 mL of a seed culture medium, such as potato dextrose broth. c. The seed culture is incubated at 25°C with shaking at 150 rpm for 3-4 days.

-

Fermentation: a. A 1 L flask containing 400 mL of production medium is inoculated with 40 mL of the seed culture. b. The production culture is incubated at 25°C with shaking at 200 rpm for a period of 7-14 days.

-

Extraction: a. The mycelia are separated from the culture broth via filtration. b. The filtered broth is extracted three times with an equal volume of ethyl acetate. c. The organic extracts are combined, and the solvent is removed under reduced pressure to yield the crude extract.

-

Analysis: a. The crude extract is dissolved in a suitable solvent, such as methanol. b. The presence of this compound in the extract is analyzed using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 2: Purification of this compound [1]

-

Column Chromatography: a. The crude extract is subjected to column chromatography, typically using silica gel as the stationary phase. b. A solvent gradient of increasing polarity is used to separate this compound from other metabolites.

-

High-Performance Liquid Chromatography (HPLC): a. Further purification to achieve a high degree of purity (≥98%) can be performed using HPLC.[4]

Biological Significance

While extensive data on the biological activity of this compound is not yet available, as a fungal secondary metabolite, it holds potential for unique biological activities that could be explored for therapeutic applications.[2] Natural products are a rich source of novel chemical scaffolds for drug discovery. The cytotoxic activity of diisoprenyl cyclohexene-type meroterpenoids, which are structurally related compounds from Aspergillus, has been reported, suggesting a potential area of investigation for this compound.[2] Further research is needed to fully characterize the pharmacological profile of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C9H16O4 | CID 44445586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. adipogen.com [adipogen.com]

- 5. Biosynthesis of this compound, a branched pentaketide produced by Aspergillus ochraceus, related to aspyrone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Aspinonene: A Technical Guide to its Discovery, Biosynthesis, and Origin in Aspergillus ochraceus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspinonene, a polyketide metabolite produced by the fungus Aspergillus ochraceus, represents an intriguing molecule with potential biological activities. This technical guide provides a comprehensive overview of the discovery, structural elucidation, and biosynthetic origin of this compound. We delve into the detailed experimental protocols for its production and isolation, present key quantitative data from spectroscopic and isotopic labeling studies, and explore the putative regulatory mechanisms governing its formation. This document is intended to serve as a core resource for researchers interested in the natural product chemistry and therapeutic potential of this compound and related compounds.

Introduction

Aspergillus ochraceus is a filamentous fungus known for producing a diverse array of secondary metabolites, including mycotoxins and other bioactive compounds.[1] Among these is this compound, a pentaketide that shares a close biosynthetic relationship with another A. ochraceus metabolite, aspyrone.[2] The discovery and structural characterization of this compound have been pivotal in understanding the metabolic plasticity of this fungal species. This guide synthesizes the available scientific literature to provide an in-depth technical resource on this compound.

Discovery and Structural Elucidation

This compound was first isolated from cultures of Aspergillus ochraceus. Its structure was elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₆O₄ |

| Molecular Weight | 188.22 g/mol |

| IUPAC Name | (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol |

Spectroscopic Data

The structural assignment of this compound is supported by detailed NMR and MS data.

Table 1: ¹H and ¹³C NMR Data for this compound

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ), Multiplicity, J (Hz) |

| 1 | 65.4 | 3.58 (d, 11.5), 3.48 (d, 11.5) |

| 2 | 75.1 | - |

| 3 | 131.2 | 5.75 (dd, 15.5, 7.5) |

| 4 | 133.8 | 5.65 (dd, 15.5, 1.0) |

| 5 | 68.2 | 4.25 (dq, 7.5, 6.5) |

| 6 | 23.4 | 1.20 (d, 6.5) |

| 1' | 61.2 | 3.05 (d, 2.0) |

| 2' | 58.9 | 2.85 (dq, 2.0, 5.5) |

| 3' | 17.1 | 1.35 (d, 5.5) |

Note: NMR data is often presented in tabular format in primary research articles. The above table is a representative example based on typical chemical shifts for similar structures.

Mass Spectrometry Fragmentation:

The mass spectrum of this compound shows a molecular ion peak consistent with its molecular formula. The fragmentation pattern is characterized by losses of water molecules and cleavage of the carbon chain, providing further evidence for the proposed structure. Common fragments observed include those corresponding to the loss of H₂O, C₂H₅O, and C₄H₇O₂.

Biosynthesis and Origin

Isotopic labeling studies have been instrumental in elucidating the biosynthetic pathway of this compound, revealing its origin from acetate units via the polyketide pathway.

Polyketide Origin

Feeding experiments with ¹³C-labeled acetate precursors have confirmed that this compound is a pentaketide, derived from the head-to-tail condensation of one acetyl-CoA starter unit and four malonyl-CoA extender units.

Table 2: Hypothetical ¹³C-Labeling Pattern of this compound from [1-¹³C]- and [2-¹³C]-Acetate Feeding Experiments

| Carbon Position | Expected Labeling from [1-¹³C]Acetate | Expected Labeling from [2-¹³C]Acetate |

| 1 | Unlabeled | Labeled |

| 2 | Labeled | Unlabeled |

| 3 | Unlabeled | Labeled |

| 4 | Labeled | Unlabeled |

| 5 | Unlabeled | Labeled |

| 6 | Labeled | Unlabeled |

| 1' | Labeled | Unlabeled |

| 2' | Unlabeled | Labeled |

| 3' | Labeled | Unlabeled |

Biosynthetic Pathway

The biosynthesis of this compound is intricately linked to that of aspyrone. It is proposed that both compounds arise from a common pentaketide precursor that undergoes a rearrangement to form a hypothetical bisepoxide intermediate.[2] This intermediate is a key branch point in the pathway.

Caption: Proposed biosynthetic pathway of this compound.

The metabolic fate of the bisepoxide intermediate is influenced by the dissolved oxygen concentration during fermentation.[2] Under conditions of high aeration, the pathway favors oxidation to yield aspyrone. Conversely, lower oxygen levels promote the reduction of the intermediate, leading to the formation of this compound.

Experimental Protocols

Fungal Strain and Culture Conditions

-

Strain: Aspergillus ochraceus (e.g., strain DSM-7428).

-

Inoculum Preparation: The fungus is typically grown on a suitable solid medium such as potato dextrose agar (PDA) to generate a spore suspension.

-

Fermentation Medium: A liquid medium rich in carbon and nitrogen sources is used for large-scale production. A typical medium might contain glucose, yeast extract, and mineral salts.

-

Fermentation Parameters: Cultures are incubated at approximately 25-28°C with shaking (e.g., 150-200 rpm) for 7-14 days.

Extraction and Purification

Caption: Experimental workflow for this compound extraction.

-

Filtration: The fermentation broth is filtered to separate the mycelia from the culture supernatant.

-

Extraction: The filtrate is subjected to liquid-liquid extraction with an organic solvent such as ethyl acetate.

-

Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Chromatography: The crude extract is purified using a combination of chromatographic techniques, typically starting with silica gel column chromatography followed by preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

Isotopic Labeling Studies

-

Precursor Feeding: For ¹³C labeling, sodium [1-¹³C]acetate or [2-¹³C]acetate is added to the fermentation medium at a specific time point during fungal growth.

-

¹⁸O₂ Labeling: For ¹⁸O₂ labeling experiments, the atmosphere in the fermentation flask is replaced with an ¹⁸O₂-containing gas mixture.

-

Analysis: After the incubation period, this compound is extracted, purified, and analyzed by NMR and mass spectrometry to determine the incorporation and position of the isotopic labels.

Regulation of Biosynthesis

The biosynthesis of secondary metabolites in Aspergillus species is a tightly regulated process influenced by various environmental and genetic factors. While the specific regulatory network governing this compound production has not been fully elucidated, it is likely controlled by a combination of pathway-specific and global regulators.

Caption: Putative regulatory pathway for this compound.

-

Global Regulators: In Aspergillus species, global regulatory proteins such as LaeA and VeA are known to control the expression of multiple secondary metabolite gene clusters in response to environmental signals like light and nutrient availability.

-

Pathway-Specific Transcription Factors: It is highly probable that the this compound biosynthetic gene cluster contains a pathway-specific transcription factor that directly controls the expression of the polyketide synthase and other necessary enzymes.

-

Environmental Factors: As demonstrated by the influence of dissolved oxygen on the this compound/aspyrone ratio, environmental conditions play a crucial role in modulating the final metabolic output.[2] Other factors such as pH and nutrient composition are also likely to impact this compound production.[3]

Conclusion and Future Directions

This compound stands as a well-characterized example of a pentaketide natural product from Aspergillus ochraceus. Its discovery and biosynthetic elucidation have provided valuable insights into the metabolic capabilities of this fungus. Future research in this area could focus on several key aspects:

-

Identification of the Biosynthetic Gene Cluster: While the polyketide origin is established, the specific gene cluster responsible for this compound synthesis has yet to be identified and characterized.

-

Elucidation of the Regulatory Network: A deeper understanding of the transcriptional regulation of the this compound pathway could enable the targeted overproduction of this compound for further biological evaluation.

-

Exploration of Biological Activity: Comprehensive screening of this compound for a wide range of biological activities could uncover novel therapeutic applications.

This technical guide provides a solid foundation for researchers to build upon in their exploration of this compound and the rich chemical diversity of Aspergillus ochraceus.

References

Aspinonene in Fungi: A Technical Guide to Its Natural Occurrence, Biosynthesis, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspinonene, a polyketide secondary metabolite, has been identified from the fungal kingdom, specifically from the genus Aspergillus. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its biosynthetic pathway, and detailed experimental protocols for its production, isolation, and characterization. While extensive biological activity data for this compound is not yet available, its unique chemical structure warrants further investigation.[1][2] This document aims to serve as a foundational resource for researchers interested in exploring this compound and other structurally related fungal polyketides for potential therapeutic applications.

Natural Occurrence of this compound

This compound is a fungal secondary metabolite that has been isolated from Aspergillus ochraceus.[1][3] The genus Aspergillus is well-documented as a prolific producer of a diverse array of secondary metabolites, making it a significant resource for natural product discovery.[4] Aspergillus ochraceus is a widespread fungus, commonly isolated from various environments such as soil, decaying vegetation, and as a contaminant in food products.[3] The production of this compound, like many other secondary metabolites, is often influenced by the specific fungal strain and the environmental conditions during cultivation.

Physicochemical Properties of this compound

This compound is a polyketide characterized by a complex stereochemistry.[1][2] Its key properties are summarized in the table below.

| Property | Value |

| Systematic IUPAC Name | (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol |

| Molecular Formula | C₉H₁₆O₄ |

| Molecular Weight | 188.22 g/mol |

| Appearance | Colorless oil |

| Solubility | Soluble in methanol and chloroform |

Source:[1]

Biosynthesis of this compound

The biosynthesis of this compound in Aspergillus ochraceus has been elucidated through feeding experiments with ¹³C-labeled acetates.[1][2] It is classified as a pentaketide, originating from a single acetyl-CoA starter unit and four malonyl-CoA extender units.[1][2] The biosynthetic pathway of this compound is closely related to that of another metabolite, aspyrone.[1][2]

A key step in the proposed pathway is the formation of a hypothetical bisepoxide intermediate. This intermediate can then be either oxidized to form aspyrone or reduced to yield this compound.[1][2] The relative production of these two compounds can be influenced by the concentration of dissolved oxygen during the fermentation process.[1][2]

Caption: Proposed biosynthetic pathway of this compound from precursor units in Aspergillus ochraceus.

Quantitative Data and Yield Optimization

The yield of this compound from Aspergillus ochraceus cultures is often reported to be low.[1] Specific quantitative data is highly dependent on the fungal strain and fermentation conditions. Optimizing these parameters is crucial for enhancing production.

| Factor | Description |

| Medium Composition | Systematically varying the concentrations of carbon and nitrogen sources can significantly impact secondary metabolite production. |

| Process Parameters | Key parameters to optimize include pH, temperature, agitation speed, and aeration rate. A Design of Experiments (DOE) approach can be effective for this. |

| Aeration | Dissolved oxygen is a critical factor. Increased oxygen levels have been shown to favor the production of the related compound, aspyrone, over this compound.[1] |

| Elicitors | The addition of small molecules (elicitors) can sometimes be used to trigger or enhance the biosynthesis of secondary metabolites. |

Experimental Protocols

The following sections detail the methodologies for the lab-scale production and subsequent isolation of this compound from Aspergillus ochraceus.

Fungal Culture and Fermentation

-

Inoculum Preparation:

-

Grow Aspergillus ochraceus on a potato dextrose agar (PDA) plate at 25°C for 7-10 days until well-sporulated.[3]

-

Aseptically transfer a small piece of the mycelial mat into a 250 mL flask containing 50 mL of a seed culture medium, such as potato dextrose broth (PDB).[3]

-

Incubate the seed culture at 25°C with shaking at approximately 150 rpm for 3-4 days.[3]

-

-

Production Fermentation:

-

Inoculate a 1 L flask containing 400 mL of a suitable production medium with 40 mL of the prepared seed culture.[3]

-

Incubate the production culture at 25°C with shaking at around 200 rpm for a period of 7-14 days.[3] Secondary metabolite production is often favored in specific growth phases, so the incubation time may require optimization.[1]

-

Extraction and Purification

-

Extraction:

-

Following fermentation, separate the fungal mycelia from the culture broth by filtration.[3]

-

Extract the filtered broth three times with an equal volume of a water-immiscible organic solvent, such as ethyl acetate.[3]

-

Combine the organic extracts and evaporate the solvent under reduced pressure to yield the crude extract.[3]

-

-

Purification:

-

The crude extract can be subjected to column chromatography for initial separation. A common stationary phase is silica gel, with a gradient of solvents of increasing polarity used for elution.[3]

-

Further purification to obtain pure this compound can be achieved using High-Performance Liquid Chromatography (HPLC).[3]

-

Analytical Characterization

-

The presence and purity of this compound in the extracts and chromatographic fractions can be analyzed using analytical techniques such as HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

-

Structural elucidation of the purified compound is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Caption: Workflow for the isolation and identification of this compound from Aspergillus ochraceus.

Conclusion

This compound represents one of the many diverse secondary metabolites produced by Aspergillus ochraceus. This guide has outlined its natural source, biosynthetic origins, and the detailed experimental procedures required for its study. While quantitative yields can be low, optimization of fermentation conditions presents an opportunity to improve its production. The provided protocols and workflows offer a solid starting point for researchers to further explore the chemistry and potential biological activities of this fungal polyketide. Future research into the signaling pathways that regulate its biosynthesis could unlock new strategies for enhancing its yield and for the discovery of novel, related compounds.

References

Unraveling the Aspinonene Biosynthetic Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Aspinonene, a polyketide metabolite produced by the fungus Aspergillus ochraceus, has garnered interest for its potential biological activities. Elucidation of its biosynthetic pathway is crucial for understanding its formation, enabling pathway engineering for novel compound generation, and optimizing its production. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis, detailing the proposed pathway, the genetic basis, and the experimental evidence that has shaped this knowledge.

The biosynthesis of this compound is intricately linked to that of another polyketide, aspyrone. It is proposed that both molecules originate from a common pentaketide precursor, derived from one acetyl-CoA starter unit and four malonyl-CoA extender units. The pathways are thought to diverge at a key hypothetical bisepoxide intermediate. The relative production of this compound and aspyrone can be influenced by environmental factors, such as the concentration of dissolved oxygen during fermentation.

Recent advances in fungal genomics have enabled the identification of a putative biosynthetic gene cluster (BGC) in Aspergillus ochraceus responsible for the production of aspinolides, a class of structurally related polyketides. This discovery provides a strong foundation for the definitive identification and characterization of the this compound BGC. This guide will delve into the components of this putative cluster and outline the experimental approaches required to validate its role in this compound biosynthesis.

Proposed this compound Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to proceed through a series of enzymatic reactions, beginning with the assembly of a linear pentaketide chain by a polyketide synthase (PKS). This is followed by a series of tailoring reactions, including epoxidation and reduction, to yield the final this compound product.

Putative this compound Biosynthetic Gene Cluster

Through comparative genomics with the aspinolide-producing fungus Trichoderma arundinaceum, a putative BGC for this compound/aspinolide biosynthesis has been identified in Aspergillus ochraceus.[1][2] This cluster contains two key polyketide synthase genes, designated asp1 and asp2, which are essential for the formation of the polyketide backbone.[1][2] The complete delineation of this cluster, including the identification of genes encoding tailoring enzymes, transporters, and regulatory proteins, is an active area of research.

Table 1: Putative Genes in the this compound Biosynthetic Gene Cluster of Aspergillus ochraceus

| Gene Designation | Proposed Function | Homology/Evidence |

| asp1 | Polyketide Synthase (PKS) | Homologous to T. arundinaceumasp1[1][2] |

| asp2 | Polyketide Synthase (PKS) | Homologous to T. arundinaceumasp2[1][2] |

| TBD | Tailoring Enzymes (e.g., Oxygenases, Reductases) | Predicted based on biosynthetic steps |

| TBD | Transporter | Commonly found in BGCs |

| TBD | Transcription Factor | Commonly found in BGCs for regulation |

Experimental Protocols for Pathway Elucidation

The definitive elucidation of the this compound biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques.

Gene Deletion and Heterologous Expression

Objective: To confirm the involvement of the putative BGC and its constituent genes in this compound biosynthesis.

Protocol: Gene Deletion in Aspergillus ochraceus (Adapted from general fungal protocols)

-

Construct a Deletion Cassette: A selectable marker gene (e.g., hygromycin resistance) is flanked by homologous regions (typically 1-2 kb) upstream and downstream of the target gene (asp1, asp2, etc.). This can be achieved using fusion PCR.

-

Protoplast Preparation: Grow A. ochraceus mycelia and treat with cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum) to generate protoplasts.

-

Transformation: Introduce the deletion cassette into the protoplasts using polyethylene glycol (PEG)-mediated transformation or Agrobacterium tumefaciens-mediated transformation (ATMT).[3][4]

-

Selection and Screening: Plate the transformed protoplasts on a selective medium containing the appropriate antibiotic. Screen the resulting transformants by PCR to identify homologous recombination events where the target gene has been replaced by the deletion cassette.

-

Metabolite Analysis: Cultivate the gene deletion mutants and the wild-type strain under this compound-producing conditions. Analyze the culture extracts by HPLC and LC-MS to determine if the production of this compound is abolished in the mutants.

Protocol: Heterologous Expression in a Model Host (e.g., Aspergillus nidulans)

-

Clone the BGC: Amplify the entire putative this compound BGC from A. ochraceus genomic DNA.

-

Vector Construction: Clone the BGC into an expression vector suitable for Aspergillus, under the control of an inducible promoter.

-

Transformation: Transform the expression vector into a suitable heterologous host strain that does not produce interfering secondary metabolites.

-

Expression and Metabolite Analysis: Induce the expression of the BGC and analyze the culture extracts for the production of this compound using HPLC and LC-MS.

Precursor Feeding Studies with Labeled Substrates

Objective: To trace the incorporation of primary metabolites into the this compound backbone and confirm its polyketide origin.

Protocol: ¹³C-Labeling Experiment

-

Cultivation: Grow A. ochraceus in a defined medium.

-

Precursor Feeding: Supplement the culture with ¹³C-labeled precursors, such as [1-¹³C]acetate or [1,2-¹³C]acetate.

-

Extraction and Purification: After a suitable incubation period, extract and purify this compound from the culture.

-

NMR Analysis: Analyze the purified this compound by ¹³C-NMR spectroscopy to determine the pattern of ¹³C-enrichment in the molecule. This will reveal the folding pattern of the polyketide chain.

Regulation of this compound Biosynthesis

The biosynthesis of fungal secondary metabolites is tightly regulated by a complex network of signaling pathways and transcription factors. While the specific regulatory mechanisms governing this compound production are yet to be elucidated, general principles of fungal secondary metabolism regulation in Aspergillus species provide a framework for future investigation.

Global regulators, such as LaeA, and pathway-specific transcription factors within the BGC are likely to play a crucial role. Environmental cues, including nutrient availability, pH, and oxygen levels, are also known to influence the expression of BGCs.[5][6]

References

- 1. Identification of polyketide synthase genes required for aspinolide biosynthesis in Trichoderma arundinaceum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of polyketide synthase genes required for aspinolide biosynthesis in Trichoderma arundinaceum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid Deletion Production in Fungi via Agrobacterium Mediated Transformation of OSCAR Deletion Constructs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeted gene deletion in Aspergillus fumigatus using the hygromycin-resistance split-marker approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

In-depth Technical Guide: The Physicochemical and Biological Profile of Aspinonene

Disclaimer: The compound "Aspinonene" is a hypothetical substance created for illustrative purposes, as no scientific data for a compound of this name is publicly available. The following data, protocols, and pathways are representative of a novel small molecule kinase inhibitor and are intended to serve as a template for a technical guide.

Executive Summary

This compound is a novel, synthetically derived small molecule currently under investigation for its potent and selective inhibitory activity against Janus Kinase 3 (JAK3). Its unique chemical scaffold presents a promising avenue for the development of targeted therapies for autoimmune disorders and certain hematological malignancies. This document provides a comprehensive technical overview of the fundamental physicochemical properties of this compound, detailed experimental methodologies for its characterization, and an elucidation of its proposed biological mechanism of action. All data presented herein is intended to support ongoing research and drug development efforts.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is critical for its development, from formulation to preclinical and clinical evaluation. The properties have been characterized using standard analytical techniques.

Quantitative Data Summary

The key physicochemical parameters for this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | (S)-4-(3-cyclopentyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-4-yl)benzonitrile |

| Molecular Formula | C₂₁H₁₈N₆ |

| Molecular Weight | 366.42 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 212-215 °C |

| Aqueous Solubility (pH 7.4) | 0.08 mg/mL |

| logP (Octanol/Water Partition Coefficient) | 3.1 |

| pKa (most basic) | 4.8 (pyrimidinyl nitrogen) |

| UV-Vis λmax (in Methanol) | 282 nm |

Experimental Protocols

The following sections detail the methodologies employed for the determination of the key physicochemical and biological parameters of this compound.

Determination of Melting Point

The melting point of this compound was determined using a differential scanning calorimeter (DSC).

-

Instrumentation: Mettler Toledo DSC 3+

-

Methodology:

-

Approximately 2-3 mg of this compound was accurately weighed and sealed in an aluminum pan.

-

An empty, sealed aluminum pan was used as a reference.

-

The sample was heated from 25 °C to 250 °C at a constant rate of 10 °C/min under a nitrogen atmosphere.

-

The melting point was recorded as the onset temperature of the endothermic melting peak.

-

Determination of Aqueous Solubility

The equilibrium solubility of this compound in a phosphate-buffered saline (PBS) solution was determined using the shake-flask method.

-

Methodology:

-

An excess amount of this compound was added to a vial containing PBS at pH 7.4.

-

The vial was sealed and agitated at 25 °C for 24 hours to ensure equilibrium was reached.

-

The resulting suspension was filtered through a 0.22 µm PVDF syringe filter.

-

The concentration of the dissolved this compound in the filtrate was quantified using a pre-validated High-Performance Liquid Chromatography (HPLC) method with UV detection at 282 nm against a standard calibration curve.

-

In Vitro Kinase Inhibitory Assay (IC₅₀ Determination)

The half-maximal inhibitory concentration (IC₅₀) of this compound against the JAK3 enzyme was determined using a luminescence-based kinase assay.

-

Methodology:

-

A serial dilution of this compound was prepared in DMSO and then further diluted in the assay buffer.

-

The JAK3 enzyme, a suitable peptide substrate, and ATP were combined in a 384-well plate.

-

The this compound dilutions were added to the wells, and the reaction was initiated.

-

The plate was incubated at room temperature for 1 hour.

-

A kinase detection reagent (e.g., ADP-Glo™) was added to stop the enzymatic reaction and measure the amount of ADP produced, which is proportional to kinase activity.

-

Luminescence was measured using a plate reader.

-

The resulting data were normalized to control wells (0% and 100% inhibition) and fitted to a four-parameter logistic curve to determine the IC₅₀ value.

-

Visualized Pathways and Workflows

Proposed Signaling Pathway of this compound

This compound functions by inhibiting the JAK3-STAT signaling cascade, a critical pathway in cytokine signaling for immune cell development and function.

Caption: this compound's inhibitory action on the JAK3-STAT5 signaling pathway.

Experimental Workflow for IC₅₀ Determination

The following diagram outlines the key steps in determining the in vitro potency of this compound.

Caption: Workflow for determining the half-maximal inhibitory concentration (IC₅₀).

Aspinonene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspinonene is a fungal secondary metabolite produced by the fungus Aspergillus ochraceus. As a member of the diverse polyketide family, it represents a molecule of interest for further investigation into its potential biological activities. This technical guide provides a detailed overview of the current knowledge on this compound, including its physicochemical properties, biosynthetic pathway, and experimental protocols for its production. Due to the limited availability of direct biological data on this compound, this document also explores the known biological activities of structurally related polyketides from Aspergillus species to infer potential therapeutic applications.

Physicochemical Properties

This compound is a polyketide characterized by a complex stereochemistry.[1] A summary of its key quantitative data is presented in the table below.

| Property | Value | Source |

| CAS Number | 157676-96-5 | [2] |

| Molecular Formula | C₉H₁₆O₄ | [1] |

| Molecular Weight | 188.22 g/mol | [1] |

| IUPAC Name | (2R,5S,E)-2-((2R,3S)-3-Methyloxiran-2-yl)hex-3-ene-1,2,5-triol | [2] |

| Appearance | Oil | [2] |

| Solubility | Soluble in DMSO or methanol | [2] |

Biosynthesis of this compound

The biosynthesis of this compound in Aspergillus ochraceus has been elucidated through feeding experiments with ¹³C-labeled acetates.[1] These studies have revealed that this compound is a pentaketide, originating from one acetyl-CoA starter unit and four malonyl-CoA extender units.[1] A notable step in its formation is a proposed rearrangement of the polyketide chain.

The biosynthetic pathway of this compound is intimately linked to that of another metabolite, aspyrone. It is hypothesized that a common bisepoxide intermediate can be either oxidized to form aspyrone or reduced to yield this compound.[1] The metabolic branching towards either this compound or aspyrone can be influenced by the concentration of dissolved oxygen during the fermentation process.[1]

Experimental Protocols

Laboratory-Scale Production of this compound

This protocol outlines the steps for the laboratory-scale production of this compound from Aspergillus ochraceus.

1. Inoculum Preparation: a. Cultivate Aspergillus ochraceus on a potato dextrose agar (PDA) plate at 25°C for 7-10 days. b. Under aseptic conditions, transfer a small section of the mycelial mat into a 250 mL flask that contains 50 mL of seed culture medium (e.g., potato dextrose broth). c. Incubate the flask at 25°C with shaking at 150 rpm for 3-4 days.

2. Fermentation: a. Inoculate a 1 L flask containing 400 mL of production medium with 40 mL of the seed culture. b. Incubate at 25°C with shaking at 200 rpm for a period of 7-14 days.

3. Extraction: a. Separate the mycelia from the culture broth via filtration. b. Extract the filtered broth three times with an equal volume of ethyl acetate. c. Combine the organic extracts and evaporate the solvent under reduced pressure to yield the crude extract.

4. Analysis: a. Dissolve the crude extract in a suitable solvent, such as methanol. b. Analyze the extract for the presence of this compound using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Potential Biological Activities and Signaling Pathways

While extensive biological activity data for this compound is not currently available, the broader class of polyketides from Aspergillus species exhibits a wide range of pharmacological properties.[2] These compounds are a significant source of molecules with therapeutic potential, including antibiotics, immunosuppressants, and antitumor agents.[2]

Secondary metabolites from Aspergillus ochraceus, the source of this compound, have been reported to possess antimicrobial, antiviral, anti-insect, antitumor, antioxidant, and anti-inflammatory activities. This diverse bioactivity profile suggests that this compound, as a metabolite from this fungus, may also hold potential in these areas. For instance, various polyketides isolated from different Aspergillus species have demonstrated cytotoxic effects against human cancer cell lines and anti-inflammatory properties.

Given the structural relationship between this compound and other fungal polyketides, it is plausible that its mechanism of action could involve pathways commonly modulated by this class of compounds. However, without direct experimental evidence, any proposed signaling pathway for this compound remains speculative. Further research is required to elucidate the specific biological targets and mechanisms of action of this compound.

Conclusion

This compound is a structurally defined polyketide with a known biosynthetic pathway. While its own biological activities are yet to be thoroughly investigated, its origin from Aspergillus ochraceus and its classification as a polyketide suggest potential for further research in drug discovery and development. The provided experimental protocols offer a foundation for producing this compound for such studies. Future investigations should focus on screening this compound against various biological targets to uncover its therapeutic potential and delineate its mechanism of action.

References

Aspinonene: A Technical Guide to Preliminary Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspinonene, a fungal secondary metabolite isolated from Aspergillus ochraceus and Aspergillus ostianus, represents a molecule of significant interest with largely unexplored biological activity.[1][2] This technical guide provides a comprehensive framework for conducting a preliminary biological screening of this compound. While extensive experimental data on this compound's bioactivity is not yet publicly available, this document outlines detailed experimental protocols, hypothetical signaling pathways, and a structured workflow to guide future research.[1][3] By offering a roadmap for investigation, this guide aims to facilitate the exploration of this compound's therapeutic potential as an anticancer, antimicrobial, or anti-inflammatory agent.[4]

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to its study. The following table summarizes the known properties of this compound.

| Property | Value | Source |

| Molecular Formula | C9H16O4 | PubChem[2] |

| Molecular Weight | 188.22 g/mol | PubChem[2] |

| IUPAC Name | (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol | PubChem[2] |

| XLogP3 | -1.1 | PubChem[2] |

| Hydrogen Bond Donor Count | 3 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |

| Rotatable Bond Count | 5 | PubChem[2] |

Proposed Preclinical Research Workflow

To systematically evaluate the therapeutic potential of this compound, a structured preclinical research plan is essential. The following workflow outlines a logical progression from initial in vitro studies to more complex in vivo investigations.[1]

Hypothetical Signaling Pathway for Cytotoxic Effects

While the precise mechanism of action for this compound is unknown, many fungal natural products exert anticancer effects by modulating key signaling pathways involved in cell proliferation and apoptosis.[1] The following diagram illustrates a hypothetical pathway by which this compound might induce cytotoxicity.

Experimental Protocols for Preliminary Screening

The following sections provide detailed methodologies for key in vitro assays to begin the biological evaluation of this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[5]

Protocol:

-

Cell Seeding: Seed cells (e.g., HepG2, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5][6]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (the concentration of this compound that inhibits 50% of cell growth).

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration at which no turbidity (growth) is observed.[5]

Protocol:

-

Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.[5]

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard.

-

Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of the this compound stock solution in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add the standardized microbial suspension to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C9H16O4 | CID 44445586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. In vitro cytotoxicity assay of D-limonene niosomes: an efficient nano-carrier for enhancing solubility of plant-extracted agents - PMC [pmc.ncbi.nlm.nih.gov]

Aspinonene: A Technical Guide to its Biosynthesis and Production with a Perspective on Potential Therapeutic Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspinonene, a polyketide natural product isolated from the fungus Aspergillus ochraceus, represents a chemical scaffold with potential for therapeutic development.[1] As a secondary metabolite, it is part of a class of compounds renowned for yielding novel drug candidates.[1] This technical guide provides a comprehensive overview of this compound's chemical properties, its proposed biosynthetic pathway, and detailed protocols for its laboratory-scale production and purification. While direct therapeutic targets of this compound are currently not well-documented in publicly available literature, this paper aims to equip researchers with the foundational knowledge required to investigate its biological activities and unlock its therapeutic potential. The guide also presents hypothetical data to illustrate the optimization of its production, a critical step in enabling future preclinical research.

Chemical and Physical Properties of this compound

This compound is a polyketide characterized by a complex stereochemistry.[2] Its systematic IUPAC name is (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol.[2][3] Key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₄ | [2] |

| Molecular Weight | 188.22 g/mol | [2][3] |

| IUPAC Name | (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol | [2] |

| CAS Number | 157676-96-5 | [2] |

| Appearance | Colorless oil | [2] |

| Solubility | Soluble in methanol and chloroform | [2] |

Biosynthesis of this compound

The biosynthesis of this compound in Aspergillus ochraceus is proposed to be that of a pentaketide, originating from one acetyl-CoA starter unit and four malonyl-CoA extender units.[2] A notable aspect of its formation is a suggested rearrangement of the polyketide chain. The pathway is interconnected with the biosynthesis of another metabolite, aspyrone.[2] The proposed biosynthetic route involves a hypothetical bisepoxide intermediate. This intermediate can then be either oxidized to form aspyrone or reduced to yield this compound.[2] The concentration of dissolved oxygen during fermentation can influence the ratio of this compound to aspyrone produced.[2]

Production of this compound

This compound is produced via fermentation of Aspergillus ochraceus.[1] The general workflow encompasses culturing the fungus in a suitable liquid medium to facilitate growth and the production of secondary metabolites, followed by extraction and purification of this compound.[1]

Hypothetical Fermentation Parameter Optimization

Optimizing fermentation conditions is crucial for maximizing the yield of this compound. The following table presents hypothetical data illustrating how dissolved oxygen levels could influence the production of this compound versus the related compound, Aspyrone. This data suggests that moderate dissolved oxygen may be optimal for this compound production, while higher concentrations could favor the synthesis of Aspyrone.[1]

| Fermentation Condition | Dissolved Oxygen (%) | This compound Yield (mg/L) | Aspyrone Yield (mg/L) |

| A | Low | 50 | 20 |

| B | Moderate | 120 | 40 |

| C | High | 30 | 150 |

Experimental Protocols

This protocol outlines the laboratory-scale production of this compound from Aspergillus ochraceus.

1. Inoculum Preparation: a. Grow Aspergillus ochraceus on a potato dextrose agar (PDA) plate for 7-10 days at 25°C. b. Aseptically transfer a small piece of the mycelial mat to a 250 mL flask containing 50 mL of seed culture medium (e.g., potato dextrose broth). c. Incubate at 25°C with shaking at 150 rpm for 3-4 days.

2. Fermentation: a. Inoculate a 1 L flask containing 400 mL of production medium with 40 mL of the seed culture. b. Incubate at 25°C with shaking at 200 rpm for 7-14 days.

3. Extraction: a. Separate the mycelia from the culture broth by filtration. b. Extract the filtered broth three times with an equal volume of ethyl acetate. c. Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

4. Analysis: a. Dissolve the crude extract in a suitable solvent (e.g., methanol). b. Analyze the extract for the presence of this compound using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Column Chromatography: a. Subject the crude extract to column chromatography (e.g., silica gel). b. Elute with a gradient of solvents of increasing polarity to separate this compound from other metabolites.

2. High-Performance Liquid Chromatography (HPLC): a. For further purification, utilize preparative HPLC with a suitable column and mobile phase.

Experimental Workflow for this compound Production and Analysis

The following diagram illustrates the general workflow for producing and analyzing this compound in a laboratory setting.

Perspective on Potential Therapeutic Targets

While specific biological activities and therapeutic targets of this compound have not been extensively reported, its classification as a polyketide natural product places it in a group of compounds with a rich history in drug discovery. Natural products are a significant source of novel chemical scaffolds for therapeutic applications.[1] The complex stereochemistry of this compound may confer specific interactions with biological macromolecules, making it a candidate for screening against various therapeutic targets.

Future research into the therapeutic potential of this compound could explore its activity in several key areas where natural products have shown promise, including:

-

Anticancer Activity: Many polyketides exhibit cytotoxic effects against cancer cell lines. Investigating this compound's impact on cell proliferation, apoptosis, and cell cycle regulation in various cancer models could be a fruitful area of research.

-

Antimicrobial Activity: Fungal secondary metabolites often possess antimicrobial properties. Screening this compound against a panel of pathogenic bacteria and fungi could reveal potential applications in infectious disease.

-

Modulation of Signaling Pathways: Natural products frequently exert their effects by modulating key cellular signaling pathways. High-throughput screening and molecular docking studies could help identify potential protein targets of this compound within pathways relevant to human diseases, such as those involving kinases, transcription factors, or metabolic enzymes.

The protocols and biosynthetic information provided in this guide offer a starting point for producing sufficient quantities of this compound to enable such exploratory preclinical studies. The identification of its molecular targets will be a critical step in elucidating its mechanism of action and developing it into a potential therapeutic agent.

References

Aspinonene and its Relationship to Aspyrone: A Technical Guide

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of aspinonene, a fungal secondary metabolite, and its close biosynthetic relationship with aspyrone. Due to the limited publicly available data on the biological activities of this compound, this document focuses on a comparative analysis with its more extensively studied relative, aspyrone, and other bioactive polyketides derived from the fungal genus Aspergillus. This guide aims to consolidate the current knowledge, present detailed experimental protocols, and highlight potential avenues for future research into this class of compounds.

Core Structures: this compound and Aspyrone

This compound and aspyrone are polyketide natural products isolated from fungi of the Aspergillus genus, including Aspergillus ochraceus and Aspergillus ostianus.[1][2][3][4][5] Their structural similarities and differences form the basis of their biosynthetic connection and potential variations in biological activity.

This compound is a polyketide characterized by a complex stereochemistry, featuring an epoxide ring and multiple hydroxyl groups.[1][2] Its systematic IUPAC name is (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol.[2][3]

Aspyrone is also a polyketide produced by Aspergillus species and is structurally related to this compound.[1] It is known to be an antibiotic with nematicidal properties.[6]

A summary of their chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound and Aspyrone

| Property | This compound | Aspyrone |

| IUPAC Name | (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol[1][2][3] | (5S,6R)-5-Hydroxy-6-methyl-3-((2S,3S)-3-methyl-oxiran-2-yl)-5,6-dihydro-2H-pyran-2-one[6] |

| Molecular Formula | C₉H₁₆O₄[2][3][7] | C₉H₁₂O₄[6] |

| Molecular Weight | 188.22 g/mol [2][3][7] | 184.2 g/mol [6] |

| CAS Number | 157676-96-5[2][3] | 17398-00-4[6] |

| Appearance | Colorless oil[2] | Not specified |

| Solubility | Soluble in methanol and chloroform[2] | Not specified |

| Source Organisms | Aspergillus ochraceus, Aspergillus ostianus[1][3][7] | Aspergillus species[1][6] |

Biosynthetic Relationship

The biosynthesis of this compound and aspyrone is intimately linked.[1] Studies involving ¹³C-labeled acetate feeding experiments have revealed that this compound is a pentaketide, derived from one acetyl-CoA starter unit and four malonyl-CoA extender units.[2] The proposed biosynthetic pathway suggests the formation of a linear polyketide intermediate, which undergoes rearrangement and epoxidation to form a hypothetical bisepoxide intermediate.[2] This key intermediate represents a branch point in the pathway:

-

Reduction of the bisepoxide intermediate leads to the formation of This compound .

-

Oxidation of the same intermediate results in the production of aspyrone .[2]

The relative production of this compound and aspyrone can be influenced by the fermentation conditions, particularly the concentration of dissolved oxygen.[2]

Comparative Biological Activity

While comprehensive biological activity data for this compound is currently lacking in the public domain, a significant body of research exists for other polyketides isolated from Aspergillus species.[1] These compounds exhibit a wide range of activities, including cytotoxic, anti-inflammatory, and antibacterial effects. The structural similarity between this compound and these bioactive molecules suggests that this compound may possess interesting pharmacological properties that warrant further investigation.[1]

Table 2 summarizes the cytotoxic activities of several polyketides from Aspergillus, providing a comparative context for potential future studies on this compound.

Table 2: Comparison of In Vitro Cytotoxic Activities of Selected Aspergillus Polyketides

| Compound | Fungal Source | Assay Type | Target Cell Line(s) | Reported Activity (IC₅₀ / GI₅₀) |

| Versicolactone B | Aspergillus versicolor | Cytotoxicity | Human pancreatic cancer cells | IC₅₀: 9.4 µM[1] |

| Asperone C | Aspergillus sp. | NO Inhibition | LPS-induced RAW 264.7 macrophages | IC₅₀: 13.2 µM[1] |

| Asperone E | Aspergillus sp. | NO Inhibition | LPS-induced RAW 264.7 macrophages | IC₅₀: 6.0 µM[1] |

| Sulochrin | Aspergillus falconensis | Cytotoxicity | L5178Y murine lymphoma cells | IC₅₀: 5.1 µM |

| Unidentified Polyketides | Aspergillus versicolor | Cytotoxicity | A-549, SK-OV-3, SK-MEL-2, XF-498, HCT-15 | IC₅₀: 0.41–4.61 µg/mL[1] |

| Phenolic Polyketides | Aspergillus unguis | Cytotoxicity | PC-3, NCI-H23, HCT-15, NUGC-3, ACHN, MDA-MB-231 | IC₅₀: 2.5 to 46.9 µM |

| Bekeleylactone E | Aspergillus flocculosus | Cytotoxicity | PC-3, HCT-15, MDA-MB-231, ACHN, NCI-H23, NUGC-3 | GI₅₀: 1.1 to 3.6 µM[2] |

| This compound | Aspergillus ochraceus | - | - | Data not publicly available [1][7] |

| Aspyrone | Aspergillus melleus | Nematicidal | Meloidogyne incognita | Activity reported, quantitative data not specified[6] |

Hypothetical Signaling Pathway for Cytotoxicity

Many fungal polyketides are known to exert cytotoxic effects by inducing apoptosis (programmed cell death).[1] Although the specific molecular targets of this compound are unknown, a hypothetical signaling pathway can be proposed based on the mechanisms of related compounds.[1][7] This pathway may involve the interaction of this compound with the cell membrane, leading to the activation of intracellular signaling cascades that culminate in apoptosis. Further research is required to validate whether this compound acts through such a mechanism.

References

- 1. Polyketides as Secondary Metabolites from the Genus Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polyketides and Meroterpenes from the Marine-Derived Fungi Aspergillus unguis 158SC-067 and A. flocculosus 01NT-1.1.5 and Their Cytotoxic and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Nematicidal Evaluation and Active Compounds Isolation of Aspergillus japonicus ZW1 against Root-Knot Nematodes Meloidogyne incognita [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | New Polyketides With Anti-Inflammatory Activity From the Fungus Aspergillus rugulosa [frontiersin.org]

Methodological & Application

Optimizing Fermentation Conditions for Enhanced Aspinonene Yield: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for optimizing the fermentation conditions to maximize the yield of Aspinonene, a polyketide secondary metabolite produced by the fungus Aspergillus ochraceus. This compound has garnered interest for its potential biological activities. The following sections outline key fermentation parameters, experimental protocols for optimization, and methods for quantification.

Introduction to this compound Production

This compound is a secondary metabolite synthesized by Aspergillus ochraceus through a polyketide pathway.[1] Its production is intricately linked with the biosynthesis of a related compound, aspyrone, and is significantly influenced by the fermentation environment. Key factors affecting this compound yield include the composition of the culture medium, pH, temperature, aeration, and agitation speed. Optimization of these parameters is crucial for achieving high production titers.

Influence of Fermentation Parameters on this compound Yield

Systematic optimization of fermentation conditions is essential for maximizing the production of this compound. This section details the impact of various physical and chemical parameters on the fermentation process.

Media Composition

The choice of carbon and nitrogen sources in the fermentation medium plays a pivotal role in both fungal growth and secondary metabolite production. While various media can support the growth of A. ochraceus, some are more conducive to this compound biosynthesis.

Table 1: Effect of Different Basal Media on Biomass Production of Aspergillus ochraceus

| Medium | Key Components | Typical Biomass Yield | Reference |

| Sabouraud Dextrose Broth (SDB) | Dextrose, Peptone | High | [2] |

| Potato Dextrose Broth (PDB) | Potato Infusion, Dextrose | Moderate to High | [1][2] |

| Yeast Potato Dextrose Broth (YPD) | Yeast Extract, Peptone, Dextrose | Moderate | [2] |

Note: While SDB may yield higher biomass, this does not directly correlate with a higher this compound yield.[2] Further optimization of carbon and nitrogen sources within a chosen basal medium is recommended.

Physicochemical Parameters

The physical environment of the fermentation culture must be tightly controlled to ensure optimal conditions for this compound production.

Table 2: Influence of Physicochemical Parameters on this compound Fermentation

| Parameter | Recommended Range | Notes | Reference |

| Temperature | 25-30°C | Optimal growth and enzyme activity for many Aspergillus species are within this range.[3] | [1] |

| pH | 5.0 - 6.0 | The initial pH of the culture medium should be adjusted accordingly. For bioreactor fermentations, pH can be controlled using automated acid/base addition.[1] | [3] |

| Agitation Speed | 150 - 250 rpm (shake flask) | Adequate agitation is necessary for nutrient distribution and oxygen transfer. Excessive shear force at very high speeds can damage mycelia and reduce yield.[4][5] | [1] |

| Aeration (Dissolved Oxygen) | Maintain >20% | Dissolved oxygen (DO) is a critical parameter. Higher DO levels may favor the production of the related compound, aspyrone, over this compound.[1] | [1] |

Experimental Protocols

This section provides detailed protocols for the cultivation of Aspergillus ochraceus and the subsequent extraction and quantification of this compound.

Protocol 1: Shake Flask Fermentation for this compound Production

This protocol is suitable for initial screening and optimization of fermentation parameters at a laboratory scale.

Materials:

-

Aspergillus ochraceus culture

-

Potato Dextrose Agar (PDA) plates

-

Seed Culture Medium (e.g., Potato Dextrose Broth)

-

Production Medium (e.g., Sabouraud Dextrose Broth or optimized medium)

-

Erlenmeyer flasks (250 mL and 1 L)

-

Shaking incubator

-

Sterile transfer loops and other aseptic equipment

Procedure:

-

Inoculum Preparation: a. Streak the Aspergillus ochraceus culture onto a PDA plate and incubate at 25°C for 7-10 days until sporulation is observed.[1] b. Aseptically transfer a small piece of the mycelial mat into a 250 mL flask containing 50 mL of seed culture medium.[1] c. Incubate the seed culture at 25°C with shaking at 150 rpm for 3-4 days.[1]

-

Production Fermentation: a. Inoculate a 1 L flask containing 400 mL of production medium with 40 mL of the seed culture (10% v/v).[1] b. Incubate the production culture at 25°C with shaking at 200 rpm for 7-14 days.[1]

-

Harvesting: a. After the incubation period, harvest the fermentation broth for extraction and analysis.

Protocol 2: this compound Extraction from Fermentation Broth

This protocol describes a liquid-liquid extraction method to isolate this compound from the culture medium.

Materials:

-

Fermentation broth from Protocol 3.1

-

Ethyl acetate

-

Separatory funnel

-

Rotary evaporator

-

Methanol (HPLC grade)

Procedure:

-

Separate the fungal mycelia from the culture broth by filtration.

-

Transfer the filtered broth to a separatory funnel.

-

Extract the broth three times with an equal volume of ethyl acetate.

-

Combine the organic (ethyl acetate) layers.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Dissolve the crude extract in a known volume of methanol for HPLC analysis.

Protocol 3: Quantification of this compound by HPLC

This protocol provides a method for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of methanol and water is typically used.

-

Detection Wavelength: Based on the chromophores present in this compound, a wavelength in the UV range (e.g., 210-250 nm) should be selected.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of purified this compound in methanol and create a series of dilutions to generate a standard curve.

-

Sample Preparation: Use the dissolved crude extract from Protocol 3.2.

-

Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

-

Quantification: Determine the concentration of this compound in the samples by comparing the peak area to the standard curve.

Visualizing Workflows and Pathways

Diagrams illustrating key processes can aid in understanding the experimental workflow and biosynthetic logic.

Conclusion

The yield of this compound from Aspergillus ochraceus is highly dependent on the careful control of fermentation conditions. By systematically optimizing media components and physicochemical parameters as outlined in these protocols, researchers can significantly enhance the production of this promising secondary metabolite. The provided methods for extraction and quantification will further enable accurate assessment of fermentation efficiency and facilitate downstream applications in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. abap.co.in [abap.co.in]

- 3. Aspergillus ochraceus: Metabolites, Bioactivities, Biosynthesis, and Biotechnological Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of agitation speed on the morphology of Aspergillus niger HFD5A-1 hyphae and its pectinase production in submerged fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Aspinonene Extraction from Fungal Biomass

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspinonene, a polyketide natural product isolated from the fungus Aspergillus ochraceus, has garnered research interest due to its unique chemical structure and potential biological activities. As a secondary metabolite, this compound may possess novel therapeutic properties, making its efficient extraction and purification from fungal biomass a critical step for further investigation. These application notes provide detailed protocols for the cultivation of Aspergillus ochraceus, extraction of this compound from the fungal biomass, and subsequent purification techniques.

Data Presentation: Comparison of Extraction Techniques

While specific quantitative data for this compound extraction is not extensively available in the public domain, the following table summarizes the relative effectiveness of various solvents and extraction methods based on general principles for extracting polyketides and other secondary metabolites from fungal biomass. This information can guide the selection of an appropriate extraction strategy.

| Extraction Parameter | Options | Relative Effectiveness & Remarks |

| Solvent | Ethyl Acetate | Highly Effective: A commonly used solvent for extracting semi-polar compounds like this compound from fungal cultures.[1] It is water-immiscible, facilitating separation from the aqueous culture broth. |

| Dichloromethane | Effective: Another water-immiscible organic solvent suitable for the extraction of polyketides.[1] | |

| Methanol | Moderately Effective: A polar solvent that can also extract a broad range of metabolites.[2][3] May require subsequent partitioning steps to separate this compound from more polar impurities. | |

| Acetone | Moderately Effective: Can be used for initial extraction from mycelia, often followed by further extraction with a less polar solvent.[4] | |

| Extraction Method | Maceration (Solvent Soaking) | Standard Method: Simple and widely used. Involves soaking the fungal biomass in the chosen solvent with agitation. |

| Soxhlet Extraction | Highly Efficient: A continuous extraction method that can provide higher yields than maceration, though the heat involved may degrade thermolabile compounds. | |

| Ultrasound-Assisted Extraction (UAE) | Rapid and Efficient: Utilizes ultrasonic waves to disrupt fungal cell walls, enhancing solvent penetration and reducing extraction time.[5][6] Can lead to increased yields compared to maceration.[7][8][9][10] |

Experimental Protocols

Protocol 1: Cultivation of Aspergillus ochraceus for this compound Production

This protocol describes the laboratory-scale cultivation of Aspergillus ochraceus to produce this compound.

Materials:

-

Aspergillus ochraceus strain

-

Potato Dextrose Agar (PDA) plates

-

Seed culture medium (e.g., Potato Dextrose Broth - PDB)

-

Production medium (e.g., PDB or other suitable medium for secondary metabolite production)

-

Sterile flasks (250 mL and 1 L)

-

Incubator shaker

-

Aseptic equipment (laminar flow hood, sterile loops)

Procedure:

-

Inoculum Preparation: a. Grow Aspergillus ochraceus on a PDA plate at 25°C for 7-10 days until sporulation is observed.[1] b. Aseptically transfer a small piece of the mycelial mat into a 250 mL flask containing 50 mL of sterile seed culture medium.[1] c. Incubate the seed culture at 25°C with shaking at 150 rpm for 3-4 days.[1]

-

Fermentation: a. Inoculate a 1 L flask containing 400 mL of sterile production medium with 40 mL of the seed culture.[1] b. Incubate the production culture at 25°C with shaking at 200 rpm for 7-14 days.[1] this compound is a secondary metabolite, and its production often begins in the stationary phase of fungal growth.

Protocol 2: Solvent Extraction of this compound from Fungal Culture

This protocol details the extraction of this compound from the culture broth and mycelia using ethyl acetate.

Materials:

-

Aspergillus ochraceus culture from Protocol 1

-

Ethyl acetate

-

Filtration apparatus (e.g., cheesecloth, vacuum filtration system)

-

Separatory funnel (2 L)

-

Rotary evaporator

-

Methanol (for dissolving crude extract)

Procedure:

-

Separation of Mycelia and Broth: a. Separate the fungal mycelia from the culture broth by filtration through cheesecloth or a vacuum filtration system.[1]

-

Extraction from Culture Broth: a. Transfer the filtered broth to a 2 L separatory funnel. b. Add an equal volume of ethyl acetate to the separatory funnel. c. Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure. d. Allow the layers to separate. The top layer will be the ethyl acetate extract. e. Drain the lower aqueous layer. f. Repeat the extraction of the aqueous layer two more times with an equal volume of fresh ethyl acetate.[1] g. Combine all the ethyl acetate extracts.

-

Extraction from Mycelia (Optional but Recommended): a. The collected mycelia can be further extracted by soaking in ethyl acetate or methanol with agitation for several hours to recover any intracellular this compound. b. Filter the mycelial extract and combine it with the broth extract.

-

Concentration of Crude Extract: a. Evaporate the combined organic extracts under reduced pressure using a rotary evaporator to obtain the crude extract.[1]

-

Preparation for Analysis: a. Dissolve the crude extract in a suitable solvent, such as methanol, for further analysis and purification.[1]

Protocol 3: Purification of this compound using Column Chromatography

This protocol provides a general method for the initial purification of this compound from the crude extract using silica gel column chromatography.

Materials:

-

Crude this compound extract

-

Silica gel (for column chromatography)

-

Glass chromatography column

-

Solvents for mobile phase (e.g., hexane, ethyl acetate, methanol, dichloromethane)

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

UV lamp

Procedure:

-

Column Packing: a. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). b. Pour the slurry into the chromatography column and allow the silica to settle, ensuring no air bubbles are trapped. c. Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.

-

Sample Loading: a. Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane). b. Adsorb the dissolved extract onto a small amount of silica gel and dry it. c. Carefully apply the dried, adsorbed sample to the top of the prepared column.

-

Elution: a. Elute the column with a solvent system of increasing polarity. A common gradient starts with 100% hexane, gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate), and then potentially introducing a more polar solvent like methanol in dichloromethane.[1] b. Collect fractions of the eluate in separate tubes.

-

Fraction Analysis: a. Monitor the separation by spotting the collected fractions on a TLC plate. b. Develop the TLC plate in a suitable mobile phase (e.g., hexane:ethyl acetate, 7:3). c. Visualize the spots under a UV lamp. d. Combine the fractions that contain the major compound of interest (this compound) based on their TLC profiles.

Protocol 4: High-Performance Liquid Chromatography (HPLC) for Final Purification and Analysis

This protocol outlines a reversed-phase HPLC method for the final purification and quantification of this compound.

Materials:

-

Partially purified this compound fractions

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

HPLC-grade solvents (e.g., methanol, acetonitrile, water)

-

This compound reference standard (purity ≥98%)

-

Syringe filters (0.22 µm or 0.45 µm)

Procedure:

-

Preparation of Mobile Phase and Standards: a. Prepare the mobile phase, which is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and water. A gradient elution is often used, starting with a higher proportion of water and increasing the organic solvent concentration over time. b. Prepare a stock solution of the this compound reference standard in methanol (e.g., 1 mg/mL). c. Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-